molecular formula C12H19NO2 B1667733 Bamethan CAS No. 3703-79-5

Bamethan

货号: B1667733
CAS 编号: 3703-79-5
分子量: 209.28 g/mol
InChI 键: RDUHXGIIUDVSHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bamethan is an organic compound classified as a small molecule and a 1-hydroxy-2-unsubstituted benzenoid . It is widely recognized in scientific literature for its pharmacological role as a vasodilator agent . Its primary research value lies in the study of cardiovascular and peripheral vascular diseases . The mechanism of action of this compound sulfate, a common form, involves its activity on adrenergic receptors. It primarily functions as a beta-adrenergic agonist, stimulating receptors that lead to the relaxation of vascular smooth muscle and subsequent vasodilation . Additionally, it exhibits mild antagonistic effects on alpha-adrenergic receptors, which typically mediate vasoconstriction, thereby further contributing to its vasodilatory action . This dual mechanism helps to improve blood flow and reduce vascular resistance, making it a valuable compound for researching conditions such as intermittent claudication and Raynaud's phenomenon . The compound has also been described in historical scientific literature as a "competitive betamimetic drug" . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHXGIIUDVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046144
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3703-79-5
Record name Bamethan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3703-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamethan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamethan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamethan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMETHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08ZFJ9TFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Phenolic Precursor Alkylation

This method involves the reaction of 4-hydroxyphenylacetone with butylamine under controlled conditions. The ketone group in 4-hydroxyphenylacetone undergoes nucleophilic attack by the primary amine, followed by reduction to yield the secondary alcohol moiety characteristic of this compound.

Key Steps:

  • Condensation : 4-Hydroxyphenylacetone reacts with butylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours.
  • Reduction : The intermediate imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the secondary alcohol.

Reaction Equation:
$$
\text{4-Hydroxyphenylacetone} + \text{Butylamine} \xrightarrow{\text{DMF, 70°C}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

This route achieves yields of 65–75%, with purity dependent on subsequent crystallization steps.

Reductive Amination of 4-Hydroxyphenylethanol

An alternative approach employs 4-hydroxyphenylethanol as the starting material. The alcohol is oxidized to the corresponding aldehyde, which undergoes reductive amination with butylamine.

Optimization Parameters:

  • Oxidation : Catalyzed by pyridinium chlorochromate (PCC) in dichloromethane at 25°C.
  • Reductive Amination : Conducted using sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 (acetic acid buffer).

Advantages :

  • Avoids unstable imine intermediates.
  • Higher stereoselectivity (>90% enantiomeric excess for the (−)-isomer).

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency and selectivity. Below is a comparative analysis of catalytic systems used in this compound synthesis:

Catalyst Reaction Phase Yield (%) Reaction Time (h) Temperature (°C)
Zirconium acetylacetonate Transesterification 82 4 80
K₂CO₃ Alkylation 68 8 70
Pd-C (5% w/w) Hydrogenation 75 6 50

Data synthesized from

Zirconium acetylacetonate, employed in transesterification steps, demonstrates superior activity due to its Lewis acid properties, facilitating nucleophilic attack at the carbonyl carbon. Conversely, heterogeneous catalysts like Pd-C enable mild hydrogenation conditions, minimizing side reactions such as over-reduction or epimerization.

Byproduct Formation and Impurity Control

This compound synthesis is susceptible to generating mutagenic impurities, particularly under acidic or nitrosating conditions.

Nitrosamine Contamination

Exposure to nitrite ions (NO₂⁻) in acidic media leads to the formation of 3-diazo-N-nitrosothis compound , a highly mutagenic compound.

Mechanism :

  • N-Nitrosation : Butylamine reacts with nitrite to form N-nitrosothis compound.
  • Diazotization : Further nitrosation at the benzylic position yields the diazo derivative.

Mitigation Strategies :

  • pH Control : Maintain reaction pH > 5 to suppress nitrosation.
  • Nitrite Scavengers : Introduce ascorbic acid (1–2 eq) to quench residual nitrite.

Oligomeric Byproducts

Cross-linking during alkylation generates dimeric or trimeric species. These are removed via:

  • Fractional Crystallization : Ethanol/water (3:1 v/v) at −20°C.
  • Size-Exclusion Chromatography : Sephadex LH-20 in methanol.

Analytical Validation of Synthesis

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Techniques

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.75 (d, 2H, Ar-H), 4.85 (s, 1H, OH), 3.20 (m, 2H, CH₂-N).
  • HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient elution), retention time = 8.2 min.

Quantification of Residual Solvents

Gas chromatography (GC) with flame ionization detection (FID) monitors residual DMF or methanol, adhering to ICH Q3C guidelines.

Industrial-Scale Manufacturing Considerations

Large-scale production necessitates balancing cost, safety, and environmental impact.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

Green Chemistry Innovations

  • Solvent Recycling : Membrane-assisted distillation recovers >95% DMF.
  • Catalyst Immobilization : Silica-supported Pd nanoparticles reduce metal leaching.

化学反应分析

反应类型

巴美坦经历各种化学反应,包括:

    氧化: 巴美坦可以被氧化形成相应的醌类。

    还原: 还原反应可以将巴美坦转化为其相应的醇衍生物。

    取代: 巴美坦可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 常用的还原剂包括硼氢化钠和氢化锂铝。

    取代: 卤素和烷基化剂等试剂用于取代反应。

主要形成的产品

这些反应形成的主要产物包括醌类、醇衍生物和取代的苯基化合物 .

科学研究应用

Chemical Profile

  • Chemical Formula : C12_{12}H19_{19}NO2_2
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 5716-20-1
  • DrugBank Accession Number : DB13206

Bamethan belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids and is characterized by its phenolic structure.

Pharmacological Properties

This compound is primarily recognized for its vasodilatory effects, which make it useful in treating conditions associated with poor blood circulation. Its mechanism of action involves the relaxation of vascular smooth muscle, leading to improved blood flow.

Key Pharmacological Actions

  • Vasodilation : Enhances blood flow by relaxing blood vessels.
  • Peripheral Circulation Improvement : Particularly beneficial in conditions like arteriosclerosis and other vascular disorders .

Clinical Applications

This compound has been investigated for various clinical applications:

  • Vascular Disorders :
    • Indications : Used in the management of peripheral vascular diseases and conditions resulting from impaired circulation.
    • Case Studies : Clinical trials have demonstrated its efficacy in improving symptoms associated with chronic venous insufficiency and claudication .
  • Experimental Uses :
    • Research into this compound's potential benefits for other conditions such as hypertension and certain types of headaches is ongoing. Its role as an adjunct therapy in combination with other vasodilators has also been explored .

Case Study Overview

A notable study conducted on the efficacy of this compound involved patients suffering from chronic arterial insufficiency. The results indicated significant improvements in walking distance and reduction in pain during exertion after treatment with this compound compared to placebo controls.

Study FeatureDetails
Population 100 patients with chronic arterial insufficiency
Duration 12 weeks
Outcome Measures Walking distance, pain score
Results 30% increase in walking distance; pain score reduced by 40%

Analytical Techniques

Recent advancements in analytical chemistry have allowed for more refined studies on this compound. Techniques such as Ultra Performance Liquid Chromatography (UPLC) have been employed to separate and quantify this compound in biological samples, enhancing our understanding of its pharmacokinetics .

作用机制

巴美坦通过刺激肾上腺素能β受体发挥作用,从而导致外周血管扩张。 这种作用导致血流改善和血管阻力降低。 所涉及的分子靶标包括肾上腺素能β受体,它是交感神经系统的一部分 .

相似化合物的比较

Table 1: Structural and Functional Properties

Compound Molecular Formula Key Structural Features Receptor Target Clinical Indications
This compound C₁₂H₁₉NO₂ p-hydroxybenzenemethanol + butylamino side chain β₂-adrenergic agonist Peripheral vascular disorders
Buphenine C₁₉H₂₅NO₂ p-hydroxybenzyl alcohol + phenethylamine chain β₂-adrenergic agonist Vasospastic conditions
Dilevalol C₁₉H₂₄N₂O₃ Non-selective β-blocker with α₁-antagonism β/α₁-adrenergic Hypertension (withdrawn due to toxicity)
Salbutamol C₁₃H₂₁NO₃ Saligenin ring + tertiary butylamine group β₂-selective agonist Asthma, COPD

Key Observations:

  • Selectivity: this compound and buphenine are non-selective β₂-agonists, while salbutamol exhibits higher β₂-selectivity, reducing cardiac side effects .
  • Metabolism: this compound undergoes glucuronidation in intestinal epithelial cells, similar to phenolic β₂-agonists (e.g., salbutamol), but with lower intrinsic clearance (Vmax: 500–1100 pmol/min/mg protein) compared to resorcinol derivatives (e.g., fenoterol) .

Pharmacokinetic and Distribution Profiles

Table 2: Pharmacokinetic Parameters

Compound log Vdss Plasma Half-Life (h) Volume of Distribution (L/kg) Clearance (mL/min/kg)
This compound 0.01 2.5 3.7 16
Amoxapine 1.67 8.0 1.2 25
Carbamazepine -0.09 25–65 1.4 0.03
  • Ionization : As a basic compound (pKa ~9.2), this compound’s ionization at physiological pH enhances solubility but restricts blood-brain barrier penetration .

Research Findings and Limitations

  • Analytical Challenges : this compound’s separation from albuterol requires specialized HILIC chromatography, reflecting its polar nature .

生物活性

Bamethan, chemically known as 1-(4-hydroxyphenyl)-1-hydroxy-2-butylaminoethane, is an organic compound recognized for its significant biological activities, particularly as a vasodilator. This article explores the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a hydroxyl group and an amino group attached to a phenolic ring. Its chemical formula is C12H17NO2C_{12}H_{17}NO_2 . The synthesis of this compound typically involves reactions between phenolic compounds and amines, utilizing methods such as Friedel-Crafts reactions followed by hydrolysis and reduction processes to achieve the final product .

This compound's primary mechanism of action is its ability to induce vasodilation , which is the relaxation of vascular smooth muscle. This effect is primarily mediated through the modulation of nitric oxide (NO) pathways. Nitric oxide is a critical signaling molecule that promotes vasodilation by relaxing smooth muscle cells in blood vessels. Additionally, this compound interacts with various receptors that enhance its pharmacological potential .

Vasodilatory Effects

This compound has been extensively studied for its vasodilatory properties. It has shown potential in treating conditions related to blood flow and hypertension. The compound may enhance the effects of other vasodilators and hypotensive agents, making it a candidate for combination therapies aimed at improving cardiovascular health .

Clinical Applications

  • Cardiovascular Health : A study focused on the application of this compound in patients with hypertension showed promising results in reducing blood pressure levels when used in conjunction with standard antihypertensive medications . The study highlighted the compound's ability to improve vascular function and enhance blood flow.
  • Combination Therapy : Another case study examined the effects of this compound when combined with Isosorbide mononitrate, a common vasodilator used in treating angina. Results indicated that this compound significantly increased the vasodilatory effects of Isosorbide mononitrate, suggesting its potential role in combination therapy for enhanced therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity Description References
VasodilationInduces relaxation of vascular smooth muscle
CytotoxicityPotentially cytotoxic against cancer cell lines
Antioxidant ActivityExhibits antioxidant properties; may reduce oxidative stress
Combination TherapyEnhances effects of other vasodilators

常见问题

Q. How should pharmacokinetic (PK) studies for bamethan be designed to ensure reproducibility and clinical relevance?

Methodological Answer: PK studies should include oral administration in animal/human models, with timed blood sampling (e.g., 0.5–1 hour post-dose for peak concentration measurement). Plasma clearance (12–20 mL/min/kg) and half-life (~2.5 hours) must be calculated using non-compartmental analysis. Ensure urine collection over 24 hours to quantify unchanged drug excretion (~30%) and metabolites. Standardize dose (e.g., 25 mg single dose) and use HPLC-MS for precise serum quantification (detection range: 0.04–0.11 mg/L) .

Q. What experimental models are appropriate for evaluating this compound’s vasodilatory efficacy?

Methodological Answer: Use ex vivo models like isolated rat aortic rings to assess relaxation responses to this compound under controlled adrenergic stimulation. For in vivo studies, employ rodent models of peripheral vascular ischemia, measuring blood flow via laser Doppler imaging. Include positive controls (e.g., papaverine) and validate results against human clinical data from peripheral vascular disorder trials .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting this compound (CAS 3703-79-5) and its sulfate conjugate (CAS 5716-20-1). Calibrate using reference standards, and report limits of detection (LOD) ≤0.01 mg/L. For metabolite identification, apply high-resolution MS and compare fragmentation patterns to databases like HMDB .

Q. How can researchers ensure methodological rigor in this compound’s mechanism-of-action studies?

Methodological Answer: Conduct competitive binding assays on β-adrenergic receptors (β1/β2 subtypes) using radiolabeled ligands (e.g., ³H-CGP 12177). Pair with functional assays (e.g., cAMP accumulation in HEK293 cells) to distinguish agonist/antagonist effects. Replicate findings across ≥3 independent experiments and validate using knockout models .

Advanced Research Questions

Q. How can researchers reconcile this compound’s therapeutic vasodilation with its potential tumor-promoting activity via ornithine decarboxylase (ODC) induction?

Methodological Answer: Design longitudinal rodent studies to assess ODC activity (via ¹⁴C-ornithine decarboxylation) in gastric mucosa after chronic this compound exposure. Compare tumor incidence in carcinogen-initiated models (e.g., N-methyl-N-nitrosourea) with/without this compound. Use RNA-seq to identify dysregulated pathways (e.g., polyamine biosynthesis) and cross-reference with clinical safety data .

Q. What strategies address contradictions in reported excretion profiles of this compound (e.g., 80% urinary excretion vs. incomplete recovery)?

Methodological Answer: Perform mass balance studies with ¹⁴C-labeled this compound to track total radioactivity in urine, feces, and expired air. Adjust for non-renal clearance (e.g., hepatic metabolism via CYP2D6) and use metabolite profiling to identify undetected conjugates. Account for interspecies differences by parallel testing in humanized liver mouse models .

Q. How should long-term vascular effects of this compound be evaluated to mitigate confounding factors?

Methodological Answer: Implement randomized, placebo-controlled trials in patients with Raynaud’s phenomenon, monitoring digital perfusion via nailfold capillaroscopy. Control for variables like smoking and comorbidities using multivariate regression. Include biomarkers of endothelial dysfunction (e.g., endothelin-1) to correlate clinical outcomes with molecular effects .

Q. What computational approaches can predict this compound’s interactions with novel drug combinations?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen this compound against cytochrome P450 isoforms and transporter proteins (e.g., OCT1). Validate predictions with in vitro inhibition assays (IC₅₀ determination) and physiologically based pharmacokinetic (PBPK) modeling to forecast drug-drug interaction risks .

Q. How can systematic reviews optimize literature searches for this compound’s off-target effects?

Methodological Answer: Apply PRISMA guidelines with search strings combining MeSH terms (e.g., "this compound/pharmacology" AND "Adverse Effects") across PubMed, Embase, and Web of Science. Use tools like PubReMiner to identify co-occurring keywords (e.g., "ODC induction" or "β-agonist toxicity") and screen grey literature for unpublished safety data .

Q. What statistical methods are essential for analyzing dose-response relationships in this compound studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and include power analysis to justify cohort sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamethan
Reactant of Route 2
Reactant of Route 2
Bamethan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。